Home > Products > Screening Compounds P88941 > 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole - 1235332-76-9

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Catalog Number: EVT-2832861
CAS Number: 1235332-76-9
Molecular Formula: C22H16FN3O2S
Molecular Weight: 405.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 5-methyl-2-phenyl-1H-imidazol-4-yl group as part of a larger structure incorporating a 1,3,4-oxadiazole ring and a thioether linkage. The compound's structure was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

  • Compound Description: This compound comprises a 4-fluorophenyl-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl moiety linked to a pyridine ring and further connected to a phenylpropionamide group. The crystal structure reveals the imidazole ring's spatial orientation relative to the other aromatic rings. []

(S)-3-[3,4-Difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl Acid Methyl Ester (JNJ-27141491)

  • Compound Description: JNJ-27141491 acts as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. It effectively suppresses various CCR2-mediated functions, including MCP-1-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding and leukocyte chemotaxis. []

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

  • Compound Description: This imidazole derivative contains a chlorine atom and a 2-fluorophenyl-1,3-dithiolane group attached to the phenyl ring at the 1-position of the imidazole. Crystallographic analysis reveals the presence of two molecules in the asymmetric unit, with one exhibiting disorder in the dithiolane ring. []

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

  • Compound Description: This compound consists of a 5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl unit linked to a pyridine ring, which is further connected to a 2-fluoro-3-phenylacrylamide group. The crystal structure reveals intermolecular hydrogen bonds and π–π interactions that influence its packing. []

1-(1H-benzimidazol-2-yl)-3- (3-nitrophenyl)prop-2-en-1-one

  • Compound Description: This molecule is comprised of a benzimidazole ring connected to a 3-nitrophenyl ring via an enone linker. Structural analysis highlights the planarity of the molecule and the presence of intramolecular hydrogen bonds. []

2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol

  • Compound Description: This molecule comprises a central imidazole ring substituted with a 2-nitrophenyl group and two phenyl groups. It also includes a 3-phenylpropan-1-ol substituent. The crystal structure highlights the spatial orientation of the rings and the presence of intramolecular interactions. []

2-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propane-2-yl)-1-(4-fluorophenyl)-1H-imidazole (ZY12201)

  • Compound Description: ZY12201 functions as a potent and novel TGR-5 agonist and exhibits pan-CYP450 inhibitory activity, making it a valuable tool compound for in vitro DDI risk assessment in drug discovery research. It potently inhibits major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, with varying modes of inhibition. []

Sulfonyl 1,2,3‐Triazolyl Imidazoles

  • Compound Description: These compounds were synthesized via organocatalytic [3+2] cycloaddition reactions and investigated for their anticancer potential. Some derivatives showed promising activity against human cancer cell lines (MCF-7, MDA-MB-231, A-549) and exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR). []
  • Compound Description: This series of compounds were designed as chalcone analogs and evaluated for their antibacterial and antifungal activities. Several compounds displayed promising activity against Gram-positive and Gram-negative bacteria and fungal strains. Molecular docking studies provided insights into their target binding and bioavailability. []

N-(3-(1H-benzo[d]imidazol-2-yl)-5-oxo-2-arylpyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetamide Derivatives

  • Compound Description: This series of compounds were synthesized and characterized for their potential antimicrobial activity. []

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

  • Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). It exhibits subnanomolar potency (IC50 = 0.3 nM), high metabolic stability in human liver microsomes, and exceptional selectivity against a panel of 410 kinases. Its mechanism of action involves covalent bond formation with Cys-154 of JNK3. []

Properties

CAS Number

1235332-76-9

Product Name

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole

Molecular Formula

C22H16FN3O2S

Molecular Weight

405.45

InChI

InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2

InChI Key

ISUHGZCCKGIKOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.